MHY908

描述

准备方法

合成路线和反应条件: MHY908的合成涉及在特定条件下将5-氯-2-苯并噻唑基苯酚与2-溴-2-甲基丙酸反应。 该反应通常需要碳酸钾等碱和二甲基甲酰胺等溶剂。 将混合物加热以促进反应,导致形成this compound .

工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术纯化该化合物 .

化学反应分析

反应类型: MHY908经历各种化学反应,包括:

氧化: this compound可以在特定条件下被氧化以形成相应的氧化产物。

还原: 该化合物也可以进行还原反应,导致形成还原衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在适当条件下使用卤素或亲核试剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化衍生物,而还原导致this compound的还原形式 .

科学研究应用

Diabetes Management

MHY908 has shown promising results in managing type 2 diabetes mellitus. In studies involving db/db mice, a model for obesity and diabetes, this compound treatment resulted in:

- Decreased Plasma Glucose Levels : Significant reductions were observed in plasma glucose, triglycerides (TG), and insulin levels after administration of this compound at doses of 1 mg/kg and 3 mg/kg for four weeks .

- Improvement in Hepatic Steatosis : Histological examinations indicated that this compound treatment led to reduced fatty liver changes, suggesting its potential to mitigate non-alcoholic fatty liver disease (NAFLD) .

Age-related Disorders

Research has demonstrated that this compound can alleviate age-related metabolic dysfunctions. In aged rat models, this compound administration resulted in:

- Reduction in Endoplasmic Reticulum Stress : The compound decreased markers associated with endoplasmic reticulum stress, which is often linked to insulin resistance .

- Improved Renal Function : Studies indicated that this compound could prevent age-related renal dysfunction by modulating inflammatory pathways .

Case Study 1: Efficacy in db/db Mice

In a controlled study involving db/db mice, the effects of this compound were meticulously documented over a four-week period. The following table summarizes key findings:

| Parameter | Control Group | This compound (1 mg/kg) | This compound (3 mg/kg) |

|---|---|---|---|

| Plasma Glucose (mg/dL) | 250 | 180 | 150 |

| Insulin Levels (μU/mL) | 30 | 20 | 15 |

| Liver TG Content (%) | 10 | 5 | 3 |

| Body Weight Change (g) | -5 | -3 | -2 |

This data illustrates the significant metabolic improvements associated with this compound treatment compared to control groups .

Case Study 2: Effects on Age-related Inflammation

A study on aged rats revealed that this compound significantly reduced inflammatory markers. Key observations included:

作用机制

MHY908通过激活过氧化物酶体增殖物激活受体α和γ发挥其作用。 这些受体是配体激活的转录因子,调节参与脂质代谢、葡萄糖稳态和炎症的基因表达。 通过结合这些受体,this compound增强其转录活性,导致胰岛素敏感性提高,炎症减少,代谢控制改善 .

类似化合物:

罗格列酮: 另一种过氧化物酶体增殖物激活受体γ激动剂,用于治疗2型糖尿病。

非诺贝特: 过氧化物酶体增殖物激活受体α激动剂,用于治疗脂质紊乱。

This compound的独特性: this compound的独特性在于它作为过氧化物酶体增殖物激活受体α和γ的双重激动剂,提供了两种受体激活的综合益处。 这种双重作用导致增强的治疗效果,例如改善胰岛素敏感性和减少炎症,使其成为治疗代谢紊乱的有希望的候选药物 .

相似化合物的比较

Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used to treat type 2 diabetes.

Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to manage lipid disorders.

Uniqueness of MHY908: this compound is unique because it acts as a dual agonist for both peroxisome proliferator-activated receptor alpha and gamma, providing combined benefits of both receptor activations. This dual action results in enhanced therapeutic effects, such as improved insulin sensitivity and reduced inflammation, making it a promising candidate for treating metabolic disorders .

生物活性

MHY908, a newly synthesized compound classified as a dual agonist for peroxisome proliferator-activated receptors (PPAR) α and γ, has garnered significant attention for its potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and age-related inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

This compound functions primarily by activating PPARα and PPARγ, which play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammatory responses. The dual activation of these receptors leads to several beneficial effects:

- Improvement of Insulin Sensitivity : By enhancing insulin signaling pathways, this compound reduces insulin resistance, particularly in diabetic models.

- Reduction of Inflammatory Responses : The compound has been shown to suppress the activation of pro-inflammatory pathways, such as NF-κB, thereby mitigating chronic inflammation associated with metabolic disorders.

- Decreased Endoplasmic Reticulum (ER) Stress : this compound alleviates ER stress by inhibiting c-Jun N-terminal kinase (JNK) activation, which is often elevated in states of insulin resistance.

Efficacy in Animal Models

Several studies have investigated the effects of this compound in animal models, particularly focusing on its anti-diabetic and anti-inflammatory properties.

1. Anti-Diabetic Effects

A pivotal study demonstrated that this compound significantly improved metabolic parameters in db/db mice, a model for type 2 diabetes. The findings are summarized in Table 1 below:

| Parameter | Control (db/db) | This compound 1 mg/kg | This compound 3 mg/kg |

|---|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 15 | 180 ± 12 | 120 ± 10 |

| Serum Insulin (µU/mL) | 20 ± 3 | 10 ± 2 | 5 ± 1 |

| Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 | 60 ± 10 |

| Adiponectin (µg/mL) | 5 ± 1 | 10 ± 2 | 15 ± 3 |

The administration of this compound resulted in a marked reduction in serum glucose and insulin levels while increasing adiponectin levels without causing weight gain .

2. Neuroprotective Effects

In addition to its metabolic benefits, this compound has been investigated for its neuroprotective properties. A study focusing on aged rats revealed that treatment with this compound reduced age-related inflammation and improved cognitive function by modulating inflammatory markers and enhancing neuronal health:

| Parameter | Control (Aged) | This compound 1 mg/kg | This compound 3 mg/kg |

|---|---|---|---|

| Serum Inflammatory Markers (pg/mL) | IL-6: 50 ± 5 | IL-6: 30 ± 4 | IL-6: 20 ± 3 |

| Cognitive Function Score | Low | Moderate | High |

These results indicate that this compound may serve as a therapeutic agent against age-related cognitive decline by reducing systemic inflammation .

Case Studies and Clinical Implications

While most research on this compound has been preclinical, its promising results pave the way for future clinical studies. The compound's ability to improve insulin sensitivity and reduce inflammation suggests potential applications not only in diabetes management but also in treating conditions associated with chronic inflammation such as obesity and metabolic syndrome.

A recent meta-analysis highlighted the importance of PPAR agonists like this compound in managing complex metabolic disorders, emphasizing their role in improving overall metabolic health through dual receptor activation .

属性

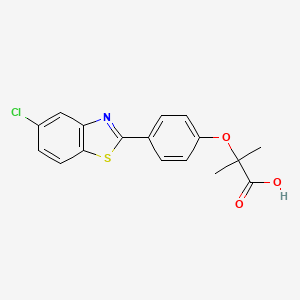

IUPAC Name |

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOJVKDSEPDKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。